Product packaging for Darunavir Difuranyl(Cat. No.:)

Darunavir Difuranyl

Cat. No.: B13440261
M. Wt: 703.8 g/mol
InChI Key: BBKAVIFBZFHTBX-KDWZEFHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Darunavir Difuranyl (CAS 1291087-81-4) is an impurity and a useful research chemical related to the antiretroviral drug Darunavir . With a molecular formula of C 37 H 45 N 3 O 11 S and a molecular weight of 739.8 g/mol , it is specifically employed as an analytical standard for High-Performance Liquid Chromatography (HPLC) and other analytical techniques . This application is critical in the research and development of pharmaceuticals, particularly for monitoring the quality, stability, and purity of Darunavir and related compounds . The compound is also known as Darunavir Impurity 4 . For optimal long-term stability, it is recommended to store this compound under refrigerated conditions between 2°C and 8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H45N3O11S B13440261 Darunavir Difuranyl

Properties

Molecular Formula

C34H45N3O11S

Molecular Weight

703.8 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] [(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl] carbonate

InChI

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(40,41)24-10-8-23(35)9-11-24)18-28(47-34(39)48-30-20-45-32-26(30)13-15-43-32)27(16-22-6-4-3-5-7-22)36-33(38)46-29-19-44-31-25(29)12-14-42-31/h3-11,21,25-32H,12-20,35H2,1-2H3,(H,36,38)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1

InChI Key

BBKAVIFBZFHTBX-KDWZEFHUSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)OC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)S(=O)(=O)C6=CC=C(C=C6)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC(=O)OC4COC5C4CCO5)S(=O)(=O)C6=CC=C(C=C6)N

Origin of Product

United States

Synthetic Chemistry and Process Development of Darunavir

Established Synthetic Pathways for Darunavir (B192927)

Key Synthetic Intermediates and Precursors

The construction of the darunavir molecule relies on the strategic assembly of several key building blocks. A pivotal precursor is the bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as the bis-THF moiety. acs.orggoogle.com This fragment is crucial as it is ultimately coupled to the core of the molecule. Another critical intermediate is the diamino compound, 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenyl)-N-(isobutyl)benzene sulfonamide. google.comgoogle.com

The synthesis often begins with simpler, commercially available starting materials. For instance, some routes utilize an azido (B1232118) epoxide which is then reacted with isobutylamine (B53898) to form an azidoalcohol. google.comepo.org This is subsequently treated with p-nitrobenzenesulfonyl chloride. google.comepo.org An alternative approach employs a Boc-protected epoxide as a starting material. google.com

The following table summarizes some of the key intermediates and their roles in the synthesis of darunavir:

Intermediate/PrecursorChemical NameRole in Synthesis
Furofuranol/Bis-THF Moiety (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-olProvides the bicyclic side chain of darunavir. acs.orggoogle.com
Diamino Compound 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenyl)-N-(isobutyl)benzene sulfonamideForms the core backbone of the darunavir molecule. google.comgoogle.com
Azido Epoxide N/AA starting material that is opened with isobutylamine. google.comepo.org
Boc-Epoxide N/AAn alternative starting material to the azido epoxide. google.com
Azidoalcohol N/AFormed from the reaction of the azido epoxide and isobutylamine. google.comepo.org

Stereoselective Synthesis Methodologies (e.g., Asymmetric Glycolate (B3277807) Aldol (B89426) Addition)

The stereochemistry of darunavir is critical for its biological activity. Therefore, controlling the formation of its multiple chiral centers is a paramount challenge in its synthesis. Various stereoselective methodologies have been developed to address this.

One notable approach is the use of an asymmetric glycolate aldol addition reaction. acs.orgresearchgate.netnih.gov This method, mediated by titanium tetrachloride and guided by an oxazolidine-2-thione auxiliary, allows for the precise construction of the required stereocenters. acs.orgresearchgate.netnih.gov The resulting aldol adduct introduces the P1 fragment of darunavir. acs.orgresearchgate.netnih.gov Another strategy involves the Sharpless asymmetric dihydroxylation to create the necessary chiral centers. acs.org

Retrosynthetic analysis has also guided the development of convergent synthetic routes. For example, darunavir can be derived from the known intermediate β-azido alcohol, which in turn can be accessed from a precursor with an alkoxy-protecting group. nih.gov This precursor can be obtained through the bis-nosylation of an amino alcohol intermediate. nih.gov

Formation and Control of Impurities (e.g., Difuranyl Impurity)

The synthesis of darunavir is not without its challenges, and the formation of impurities is a significant concern. These impurities can arise from starting materials, intermediates, or side reactions during the synthesis. daicelpharmastandards.com

A particularly problematic impurity is the "darunavir difuranyl" impurity, also referred to as the bisfuranyl impurity. google.com The formation of this and other related impurities can occur during the coupling of the diamino compound with the activated furofuranol derivative. google.com The presence of the free 4-amino group on the phenylsulfonyl moiety of the diamino compound can lead to undesired side reactions with the furanyl derivative. google.com

To mitigate the formation of such impurities, several strategies have been employed. One approach involves the use of a phthalimide-protected sulfonyl chloride as a key starting material, which prevents the formation of the furan (B31954) dimer impurity. researchgate.net Another strategy focuses on optimizing reaction conditions, such as the choice of solvent. For example, using N-methyl-2-pyrrolidinone as the reaction solvent has been shown to reduce the level of the bisfuranyl impurity to less than 0.1%. google.com

Novel Synthetic Approaches and Route Optimization Strategies

Continuous efforts are being made to develop more efficient, economical, and environmentally friendly synthetic routes to darunavir.

Efficient and Economical Synthesis of the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Side Chain (Furofuranol/Bis-THF Moiety)

One innovative approach utilizes monopotassium isocitrate, derived from the fermentation of sunflower oil, as a starting material. acs.orgnih.gov This method involves a five-step process using inexpensive reagents under mild conditions, and it avoids intellectual property restrictions associated with other routes. acs.org Another strategy employs a chemoenzymatic approach, where a ketoreductase, identified through metagenomic mining, catalyzes a highly selective dynamic kinetic resolution of a β-ketolactone. chemrxiv.orgresearchgate.net This is followed by reduction and cyclization to afford the bicyclic acetal (B89532) fragment in good yield over four steps. chemrxiv.orgresearchgate.net

Researchers have also explored the use of readily available carbohydrate derivatives as starting materials. thieme-connect.com However, these routes can be lengthy and require extensive chromatography. thieme-connect.com The development of catalytic asymmetric syntheses offers the potential for higher yields and selectivity in fewer steps. researchgate.net

Implementation of Green Chemistry Principles in Darunavir Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve manufacturing efficiency. pharmtech.com The synthesis of darunavir has been a target for such improvements.

Efforts have focused on reducing solvent use, replacing hazardous solvents, and minimizing waste generation. pharmtech.com For example, one improved process eliminated the use of methylene (B1212753) chloride and reduced the amount of hydrogen gas required. pharmtech.com The replacement of hydrochloric acid with methanesulfonic acid and the addition of acetone (B3395972) to react with excess hydride also contributed to a greener process. pharmtech.com

The evaluation of different synthetic routes for the bis-furan alcohol intermediate has been conducted using green chemistry metrics like the E-factor (Environmental Factor) and solvent intensity. rsc.org Such analyses help in identifying more sustainable manufacturing processes. rsc.org Furthermore, the use of biocatalysis, as seen in the chemoenzymatic synthesis of the furofuranol side chain, is a key tenet of green chemistry, offering mild reaction conditions and high selectivity. chemrxiv.orgresearchgate.netacs.org

Preparation of Darunavir Salts and Polymorphs for Research (e.g., Ethanolates)

The study of different solid-state forms, such as salts and polymorphs, is crucial in pharmaceutical development. Darunavir can exist in various crystalline and amorphous forms, which may differ in physical properties like stability and solubility. googleapis.com Research into the preparation of these forms, including solvates like ethanolates, is essential for identifying the most suitable form for further development and for providing material for extensive research.

Darunavir is commercially available as an ethanolate (B101781), which is considered its most stable form. unesp.br However, under different environmental conditions, interconversion between various pseudo-polymorphic forms can occur. unesp.brresearchgate.net The ability of darunavir to form multiple solvates is linked to its molecular structure and hydrogen bonding patterns. unesp.br Research has led to the identification and preparation of numerous solvated forms, amorphous forms, and salts.

Preparation of Darunavir Ethanolate

Darunavir ethanolate is a widely studied and utilized form of the compound. Its preparation often involves crystallization from ethanol (B145695) as the final step in a synthetic sequence. One patented process describes the coupling of 2R-hydroxy-3-[(4-aminophenyl)sulfonylamino]-1S-(phenylmethyl)propylamine with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, followed by workup and crystallization from ethanol to yield the ethanolate. google.com

Another synthetic route involves the reduction of a nitro-compound precursor, [(1S,2R)-3-[(4-nitrophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester. google.comjustia.com In this process, the nitro compound is hydrogenated, and the resulting darunavir is recrystallized from ethanol. google.comjustia.com A robust, industrial-scale process also culminates in the crystallization of darunavir ethanolate from ethanol at an elevated temperature of 75–80 °C. researchgate.net

The table below summarizes a typical laboratory procedure for the recrystallization of darunavir to its ethanolate form.

Table 1: Example Protocol for Darunavir Ethanolate Preparation

Step Procedure Reagents/Solvents Temperature
1 Dissolve crude Darunavir Ethanol 70-75 °C
2 Filter hot solution - 70-75 °C
3 Cool filtrate - 15-20 °C
4 Stir for crystallization - 15-20 °C
5 Filter the solid - Ambient
6 Wash the cake Chilled Ethanol Cold
7 Dry the product - 40-45 °C (under vacuum)

Data derived from patent literature describing recrystallization processes. google.com

Preparation of Other Salts and Solvates

Beyond the common ethanolate, a wide array of other darunavir solvates and salts has been prepared for research purposes. The ability to form these different solid phases is critical for understanding the compound's physicochemical properties. google.com

A systematic study identified nine isostructural solvates of darunavir prepared from various solvent systems: water, methanol, ethanol, isopropanol, 1-propanol, ethyl acetate (B1210297), acetone, N,N-dimethyl formamide, and dimethyl sulfoxide. acs.org Patents have also disclosed numerous other forms, including a hydrate (B1144303) (Form B), methanolate (Form C), acetonate (Form D), and isopropanolate (Form J), among others. google.com

Novel solvates with higher alcohols, such as 2-methyl-2-butanol (B152257) and n-pentanol, have also been synthesized and characterized. google.com These are useful as intermediates for obtaining pure darunavir or its known polymorphic forms. google.com

The preparation of a crystalline hydrochloride salt has also been described. This process typically involves dissolving darunavir or one of its solvates (like the ethanolate) in a suitable organic solvent and treating the solution with concentrated hydrochloric acid to induce precipitation of the salt. google.com

Table 2: Examples of Darunavir Solvate and Salt Preparation

Form Starting Material Solvents Reagents Key Conditions
Hydrochloride Salt Darunavir Ethanolate Ethyl Acetate Conc. Hydrochloric Acid Stir for 1 hour at 25-30 °C. google.com
Hydrochloride Salt Darunavir Dichloromethane Conc. Hydrochloric Acid Stir for 1 hour at 25-30 °C. google.com
2-Methyl-2-Butanol Solvate Darunavir 2-Methyl-2-Butanol - Heat to reflux, cool to 20-25 °C, stir for 24 hours.
n-Pentanol Solvate Darunavir n-Pentanol - Heat to reflux, cool to 20-25 °C, stir for 24 hours.

Data sourced from patent literature. google.comgoogle.com

The novel alcohol solvates have been characterized by Powder X-ray Diffraction (PXRD), providing distinct patterns for their identification.

Table 3: Characteristic PXRD Peaks for Novel Darunavir Solvates (2θ ±0.2°)

2-Methyl-2-Butanol Solvate google.com n-Pentanol Solvate google.com
6.8 6.9
8.8 9.1
11.1 11.2
13.7 13.7
16.3 16.4
16.7 17.1
19.6 20.3
20.9 20.6
22.3 21.1
- 22.6

Data as reported in the corresponding patent. google.com

Preparation of Amorphous Darunavir

In addition to crystalline forms, amorphous darunavir has been prepared for research. The amorphous form lacks a long-range ordered crystal lattice. unesp.br It is often produced by the rapid removal of solvent from a solution or by desolvation of a crystalline solvate. unesp.br

Several methods for preparing amorphous darunavir have been reported. One approach involves dissolving darunavir ethanolate in a solvent like ethyl acetate, followed by distillation of the solvent to form a residue. This residue is then treated with an anti-solvent, such as n-heptane, to precipitate amorphous darunavir. google.com Another method is thermal: heating darunavir ethanolate to a molten state (110-120 °C) under vacuum can directly yield the amorphous form upon cooling. google.com

The amorphous form can also be generated from other solvates. For instance, darunavir 2-methyl-2-butanol solvate can be dissolved in dichloromethane; the solvent is then removed under vacuum, and the resulting residue is slurried with cyclohexane (B81311) to yield amorphous darunavir. googleapis.comgoogle.com

Table 4: Selected Methods for Preparing Amorphous Darunavir

Starting Material Key Solvents Method Reference
Darunavir Ethanolate Ethyl Acetate, n-Heptane Solvent/Anti-solvent precipitation google.com
Darunavir Ethanolate Glycerol, Water Thermal (slurry in glycerol), then water precipitation google.com
Darunavir Ethanolate - Thermal (melting under vacuum) google.com

Molecular Mechanism of Action and Enzyme Kinetics

Detailed Interaction with HIV-1 Protease

The efficacy of darunavir (B192927) stems from its intricate and robust interactions with the HIV-1 protease, a homodimeric aspartyl protease responsible for cleaving viral polyprotein precursors into mature, functional proteins. patsnap.comfda.gov

Darunavir lodges itself within the active site of the HIV-1 protease, establishing a comprehensive network of hydrogen bonds. wikipedia.org This interaction competitively inhibits viral polypeptides from accessing the catalytic site. wikipedia.org The chemical activity of the protease is dependent on a pair of catalytic aspartate residues, Asp25 and Asp25', one from each monomer of the dimer. wikipedia.orgpatsnap.com Darunavir directly interacts with these critical residues. patsnap.com Furthermore, it forms strong hydrogen bonds with the main-chain atoms of other active site residues, including Asp29 and Asp30. nih.govfrontiersin.orgnih.gov This extensive hydrogen bonding with the conserved backbone of the protease is a key feature of its design, making the interaction less susceptible to disruption by mutations in the enzyme's side chains. wikipedia.orgnih.gov In some complexes, a tetracoordinated water-mediated hydrogen bond has been observed, linking the inhibitor to the flap residues Ile50 and Ile50´. nih.gov

A distinguishing structural feature of darunavir is its bis-tetrahydrofuranyl (bis-THF) moiety at the P2 position. mdpi.comnih.gov This component was rationally designed to maximize interactions within the S2 subsite of the protease. nih.govnih.gov The oxygen atoms of the bis-THF group form strong hydrogen bonds with the backbone amide nitrogens of residues Asp29 and Asp30. nih.govfrontiersin.orgnih.gov These interactions are crucial for the compound's very favorable binding enthalpy and contribute significantly to its high potency and slow dissociation rate. nih.govnih.gov The extensive interactions provided by the bis-THF moiety are considered critical to darunavir's exceptional antiviral activity, particularly against multidrug-resistant HIV-1 strains. rsc.org

The HIV-1 protease possesses two flexible "flaps" (typically residues 43-58) that cover the active site. frontiersin.orgosti.gov The opening and closing of these flaps are essential for substrate or inhibitor binding and release. plos.org Upon binding, inhibitors like darunavir induce a closed conformation, securing the drug within the active site. plos.orgnih.gov However, the dynamics of these flaps can be altered by mutations. nih.gov Studies on highly resistant protease variants have revealed unique flap conformations, such as a "curled" state, which can differ from the typical open or closed states and may influence inhibitor binding. frontiersin.orgosti.govnih.gov Molecular dynamics simulations have shown that mutations can increase the flexibility of the flap tips, leading to a shift from a closed to a more semi-open conformation, which could facilitate the inhibitor's disengagement from the active site. frontiersin.orgnih.gov

Role of the Bis-Tetrahydrofuranyl Moiety in Protease Recognition

Inhibition of HIV-1 Protease Dimerization and Catalytic Activity

HIV-1 protease is only active as a dimer. pnas.orgnih.gov Darunavir uniquely interferes with this process, in addition to blocking the active site of the already-formed dimer.

Darunavir is recognized for its dual mechanism of action. rsc.orgnih.gov It not only inhibits the catalytic function of the mature dimeric HIV-1 protease but also prevents the dimerization of protease monomers. drugbank.comrsc.orgpnas.orgresearchgate.net This dimerization inhibition is a feature not commonly seen in earlier protease inhibitors like saquinavir (B1662171). pnas.orgnih.gov By binding to protease monomers, darunavir sterically hinders the formation of the active dimer, representing an alternative and crucial therapeutic strategy. rsc.orgpnas.orgacs.org Research indicates that dimerization is a two-step process, and darunavir inhibits the initial step by binding to the monomers in a one-to-one molar ratio. pnas.org This dual activity is believed to contribute significantly to its high genetic barrier to developing resistance. nih.govnih.gov

Binding Affinity and Dissociation Kinetics of Darunavir to HIV-1 Protease

The interaction between darunavir and HIV-1 protease has been quantified through detailed enzyme kinetic studies, revealing its exceptional binding characteristics compared to other protease inhibitors.

Surface plasmon resonance-based studies have shown that darunavir binds to wild-type HIV-1 protease with an affinity more than 100-fold higher than other clinically used PIs. nih.govasm.org This superior affinity is primarily due to an extremely slow dissociation rate (koff). nih.govnih.gov The dissociative half-life of darunavir from the wild-type enzyme is significantly longer than that of other PIs. nih.govnih.gov While mutations in the protease can decrease binding affinity for all PIs, often by increasing the dissociation rate, darunavir's potency is maintained even with substantial decreases in affinity. nih.govnih.gov

Interactive Data Table: Binding Kinetics of Protease Inhibitors with Wild-Type HIV-1 Protease

This table summarizes the kinetic parameters for several protease inhibitors, highlighting the distinct profile of darunavir.

InhibitorAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (KD) (M)Dissociative Half-life (t₁/₂)
Darunavir ~2 x 10⁶ nih.gov<10⁻⁵ nih.gov<4.5 x 10⁻¹² nih.govnih.gov>240 hours nih.govnih.gov
Amprenavir (B1666020)~2 x 10⁶ nih.gov>10⁻³3.9 x 10⁻¹⁰ nih.gov<12 minutes
Atazanavir>10⁵>10⁻³>10⁻⁹<12 minutes
Lopinavir (B192967)>10⁵>10⁻³>10⁻⁹<12 minutes
Tipranavir (B1684565)>10⁵>10⁻³>10⁻⁹<12 minutes

Interactive Data Table: Inhibition Constants (Ki) of Darunavir for HIV-1 Protease Variants

This table presents the inhibition constants for darunavir against wild-type and two mutant HIV-1 subtype C proteases, illustrating the impact of mutations on inhibitory activity.

Protease VariantInhibition Constant (Ki) (nM)Overall Dissociation Constant (Ki*) (nM)
Wild-Type (WT)2.39 tandfonline.com0.66 tandfonline.com
Mutant 1 (MUT-1)1.55 tandfonline.com1.29 tandfonline.com
Mutant 2 (MUT-2)2.58 tandfonline.com2.00 tandfonline.com

Enzyme Inhibition Kinetics and Potency Studies (e.g., Ki Values)

Darunavir is a highly potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the virus's replication cycle. Its efficacy is rooted in its specific and strong binding to the protease active site, which has been quantified through extensive enzyme inhibition and potency studies. These studies reveal key kinetic parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kd), and the 50% effective concentration (EC₅₀), which collectively illustrate the compound's remarkable antiviral activity.

Detailed research findings have established that darunavir possesses an exceptionally high binding affinity for the HIV-1 protease active site. nih.gov This strong interaction is characterized by a dissociation constant (Kd) of 4.5 x 10⁻¹² M, indicating a very stable and long-lasting complex between the inhibitor and the enzyme. nih.gov This binding affinity is approximately 100 times tighter than that of the structurally related protease inhibitor amprenavir. nih.gov The unique bis-tetrahydrofuran (bis-THF) moiety, which can be described as a difuranyl group, plays a crucial role in this high affinity by forming strong hydrogen bonds with the backbone atoms of amino acid residues D29 and D30 within the protease. nih.gov

Kinetic studies have demonstrated that darunavir's potency is not only due to its tight binding but also its exceptionally slow rate of dissociation from the enzyme. nih.gov Surface plasmon resonance-based kinetic analyses have shown that the dissociative half-life of darunavir from wild-type protease is greater than 240 hours, which is significantly longer than other protease inhibitors. nih.gov This slow off-rate means that once darunavir binds to the protease, it remains there for an extended period, effectively shutting down the enzyme's function for a prolonged time. nih.gov

The inhibitory activity of darunavir has been quantified against both wild-type and mutant HIV-1 protease variants. For the wild-type enzyme, darunavir exhibits Kᵢ values in the low nanomolar to picomolar range. One study reported a Kᵢ value of 1.74 ± 0.27 nM for the wild-type protease. tandfonline.com Another study focusing on the design of darunavir analogs reported a Kᵢ of 1.87 nM for the parent darunavir compound against wild-type HIV-1 protease. acs.org In cell-based assays, darunavir demonstrates potent antiviral activity with EC₅₀ values ranging from 1.2 to 8.5 nM against wild-type HIV-1. nih.govpmda.go.jp

A key advantage of darunavir is its sustained potency against HIV-1 strains that have developed resistance to other protease inhibitors. While mutations in the protease enzyme can reduce the binding affinity of many inhibitors, darunavir often retains significant activity. For instance, against two different multi-drug resistant mutant protease variants (MUT-1 and MUT-2), darunavir showed Kᵢ values of 8.93 ± 0.10 nM and 13.27 ± 0.05 nM, respectively. tandfonline.com Although these values are higher than for the wild-type, they still represent potent inhibition. tandfonline.com Even in the face of up to 20 mutations, which can decrease the binding affinity by thousands of folds, darunavir can maintain a binding affinity in the picomolar range (e.g., 60 pM), which is substantially higher than older protease inhibitors. nih.gov

The following table summarizes key enzyme inhibition and potency data for darunavir from various research findings.

ParameterValueTarget/ConditionSource
Dissociation Constant (Kd) 4.5 x 10⁻¹² MWild-Type HIV-1 Protease nih.gov
< 10⁻¹² MWild-Type HIV-1 Protease nih.gov
37 nMHighly Resistant HIV-1 Protease (PRP51) acs.org
Inhibition Constant (Kᵢ) 1.74 ± 0.27 nMWild-Type HIV-1 Protease tandfonline.com
1.87 nMWild-Type HIV-1 Protease acs.org
8.93 ± 0.10 nMMutant HIV-1 Protease (MUT-1) tandfonline.com
13.27 ± 0.05 nMMutant HIV-1 Protease (MUT-2) tandfonline.com
0.40 µMCytochrome P450 3A (CYP3A) pmda.go.jp
50% Effective Concentration (EC₅₀) 1.2 - 8.5 nMWild-Type HIV-1 (in cell-based assays) pmda.go.jp
< 10 nM75% of 1501 PI-resistant viruses selleckchem.com
1 - 2 nMHIV-1 and HIV-2 dovepress.com
Dissociative Half-life (t₁/₂) > 240 hoursWild-Type HIV-1 Protease nih.gov

Molecular Basis of Hiv 1 Viral Resistance to Darunavir

Mechanisms of Resistance Development at the Protease Level

The development of resistance to darunavir (B192927) at the level of the HIV-1 protease involves intricate molecular mechanisms that disrupt the binding of the inhibitor and affect the enzyme's function and stability. acs.orgmdpi.com These mechanisms are broadly categorized into direct effects on the inhibitor binding site and indirect effects stemming from mutations distant from the active site.

Direct Active Site Mutations Affecting Darunavir Binding

Mutations occurring within the active site of the HIV-1 protease can directly interfere with the binding of darunavir. mdpi.com These mutations often involve conservative substitutions of hydrophobic amino acids, such as leucine, isoleucine, and valine. mdpi.com A prime example is the I84V mutation, where the smaller valine residue replaces isoleucine, leading to the loss of two van der Waals contacts with darunavir. mdpi.com This reduction in interaction weakens the inhibitor's binding affinity. mdpi.com

Other key active site residues where mutations can confer resistance include Leu23, Asp30, Val32, Met46, Ile47, Gly48, and Ile50. mdpi.com For instance, the D30N mutation results in the loss of a direct hydrogen bond with darunavir, leading to a 30-fold decrease in inhibition. mdpi.com However, this mutation is not commonly associated with darunavir resistance, likely because it also impairs viral maturation. mdpi.com

A highly resistant protease variant, designated PRP51, which was selected for its resistance to darunavir, harbors several mutations in the active site, including V32I, V82I, and I84V. acs.org These mutations are believed to contribute to the enzyme's reduced affinity for inhibitors. acs.org Structural analyses of a variant of this mutant revealed that darunavir binds in an atypical orientation, almost perpendicular to its usual position. nih.govacs.org This unusual binding results in significantly fewer hydrogen bond interactions with the protease compared to its binding with the wild-type enzyme. nih.govacs.org

Compensatory and Distal Mutations Influencing Protease Conformation and Dynamics

Mutations outside the immediate active site, known as distal or secondary mutations, play a crucial role in conferring high-level resistance to darunavir. researchgate.netnih.gov These mutations are often thought to compensate for the loss of enzymatic activity caused by primary active site mutations. researchgate.netnih.gov However, research has shown that distal mutations can directly and significantly impact inhibitor potency. researchgate.netnih.gov

Molecular dynamics simulations have revealed that mutations can increase the flexibility of the flap tips by reducing hydrophobic interactions between the flaps. frontiersin.org This change in conformation from a closed to a semi-open state can make the binding of darunavir less favorable. frontiersin.org Furthermore, distal mutations can act interdependently with active site mutations to achieve high levels of resistance. researchgate.netnih.gov A combination of active site and distal mutations can lead to a dramatic decrease in darunavir's potency, sometimes by as much as 150,000-fold. researchgate.netnih.gov

Identification and Characterization of Darunavir Resistance-Associated Mutations (DRV-RAMs)

The emergence of resistance to darunavir is associated with the accumulation of specific mutations in the HIV-1 protease gene, known as darunavir resistance-associated mutations (DRV-RAMs). nih.govdovepress.com These mutations have been identified through clinical trials and observational studies. nih.govnih.gov

Analysis of Major and Minor Mutations (e.g., V32I, I47V, I50V, I54M, I84V)

DRV-RAMs are often categorized as major or minor based on their impact on drug susceptibility. oup.comd-nb.info Major mutations, such as I50V, I54M, L76V, and I84V, substantially reduce the protease's ability to bind to darunavir. oup.comd-nb.info Minor mutations, including V11I, V32I, L33F, I47V, I54L, and G73S, can contribute to resistance, often by compensating for the fitness cost of major mutations. dovepress.comoup.comd-nb.info

Several key mutations have been extensively studied:

V32I : While a virus with only the V32I mutation is more sensitive to darunavir, this mutation is considered critical in the pathway to developing high-level resistance. asm.orgnih.gov Its presence appears to facilitate the acquisition of other resistance mutations. asm.org

I47V : This mutation is located in the flap region and can significantly increase the regional entropy, impacting protease stability. d-nb.info

I50V : A major resistance mutation for darunavir, I50V is often selected along with the compensatory mutation A71V. mdpi.combiorxiv.orgpnas.org It is located at the tip of the flexible flap that controls access to the active site. pnas.org

I54M/L : The I54M mutation, located in the flap, is a major mutation selected during darunavir treatment. mdpi.com Both I54M and I54L are recognized DRV-RAMs. nih.govdovepress.com

I84V : This active site mutation leads to a loss of van der Waals contacts with darunavir, increasing the inhibition constant. mdpi.com It is one of the most frequently observed DRV-RAMs. natap.orgscirp.org

The development of high-level resistance often involves two independent pathways, one anchored by the I50V mutation and the other by the I84V mutation. elifesciences.orgbiorxiv.org

Impact on Protease Flexibility and Stability

DRV-RAMs can significantly alter the flexibility and stability of the HIV-1 protease, which in turn affects its function and interaction with inhibitors. frontiersin.orgd-nb.info Mutations, particularly in the flap regions, can lead to increased flexibility. researchgate.netfrontiersin.org For example, mutations like M46L, G48V, I50V, and I54V/M have been shown to alter the conformation of flap residues and their dynamics. researchgate.net

This increased flexibility can change the properties of the inhibitor binding pocket. researchgate.net In some highly mutated proteases, the increased flexibility of the flap tips is due to a reduction in the hydrophobic interactions that normally hold the flaps together. frontiersin.org This can lead to a shift from a closed to a more open or semi-open conformation of the protease, which may facilitate the release of the inhibitor from the active site. acs.orgfrontiersin.org

Furthermore, some resistance mutations can destabilize the protease structure. d-nb.info For instance, resistance to darunavir can come at the cost of significant structural stability compromise, with mutations like I47V, I50V, and L76V increasing the regional entropy. d-nb.info This highlights the delicate balance the virus must maintain between evading the inhibitor and preserving the essential catalytic function of the protease.

High Genetic Barrier to Resistance of Darunavir

Darunavir is recognized for its high genetic barrier to the development of resistance, a characteristic attributed to its potent antiviral activity and unique binding properties. nih.govnih.govelifesciences.org This high barrier means that multiple mutations are typically required for the virus to develop clinically significant resistance. nih.govnih.gov

Several factors contribute to darunavir's high genetic barrier:

Potent Binding Affinity : Darunavir binds to the wild-type HIV-1 protease with an affinity that is over 100-fold higher than that of other clinically used PIs. nih.gov This is largely due to a very slow dissociation rate, resulting in a dissociative half-life of over 240 hours. nih.gov

Robustness Against Mutations : Even when mutations do occur, darunavir often retains significant activity. For instance, a nearly 1,000-fold decrease in binding affinity to a multidrug-resistant protease did not necessarily translate into a weaker antiviral effect in cell-based assays. nih.gov A further reduction in affinity was required to diminish its antiviral activity. nih.gov

Multiple Mutations Required for Resistance : The development of high-level resistance to darunavir generally requires the accumulation of multiple DRV-RAMs. oup.com Studies have shown that a high number of total protease mutations, often around 12, are needed for a virus to have three or more DRV-RAMs. oup.com The co-existence of three or more DRV-RAMs at baseline in patients is infrequent. natap.org

Critical Role of Specific Mutations : The emergence of certain mutations, like V32I, appears to be a critical, though rare, event that predisposes the virus to develop further resistance to darunavir. asm.org The fact that this initial mutation actually makes the virus more susceptible to darunavir likely contributes to the high barrier. asm.org

The accumulation of both active site and distal mutations is necessary to overcome darunavir's potency. researchgate.netnih.gov While primary active site mutations cause an initial loss in potency, it is the subsequent accumulation of distal mutations that leads to the high levels of resistance observed in some cases. researchgate.net This complex and multi-step evolutionary pathway underscores the high genetic barrier of darunavir. elifesciences.org

Cross-Resistance Profiles with Other Protease Inhibitors (Mechanistic Studies)

The development of resistance to one protease inhibitor (PI) can significantly impact the efficacy of other PIs, a phenomenon known as cross-resistance. Mechanistic studies, combining enzyme kinetics, structural biology, and molecular dynamics simulations, have been crucial in elucidating the complex interplay between different PIs and the mutational landscape of HIV-1 protease. Darunavir was specifically designed to be effective against viral strains resistant to earlier PIs by forming extensive interactions with the enzyme's backbone. nih.govresearchgate.net However, extensive PI treatment can select for multidrug-resistant (MDR) protease variants that exhibit reduced susceptibility to a broad range of inhibitors, including darunavir. asm.orgnih.gov

The molecular basis for cross-resistance often lies in the accumulation of mutations that serve different roles. Primary mutations, typically located within the active site, directly interfere with inhibitor binding. nih.gov Secondary or accessory mutations, often distal to the active site, may not directly impact inhibitor contact but compensate for the loss of enzymatic activity or stability caused by primary mutations. acs.org The specific pathways of resistance and the resulting cross-resistance profiles are highly dependent on the treatment history and the specific inhibitors used.

For instance, treatment with first-generation PIs often selects for mutations that can confer broad cross-resistance. The I84V mutation affects nearly all PIs, while mutations like L90M (selected by nelfinavir) can also contribute to cross-resistance. nih.govhilarispublisher.com The I50V mutation, commonly associated with resistance to fosamprenavir (B192916), also confers resistance to darunavir due to their structural similarities. nih.govoup.com Similarly, prior failure on regimens containing fosamprenavir or saquinavir (B1662171) has been associated with an increased number of darunavir resistance mutations. oup.com

Conversely, some mutations can induce hypersusceptibility, where resistance to one PI increases susceptibility to another. The L76V mutation, for example, is linked with resistance to lopinavir (B192967) and darunavir but can enhance susceptibility to tipranavir (B1684565) and saquinavir due to differing hydrophobic interactions in the S2 pocket of the protease. hilarispublisher.comosti.gov Another example is the I50L mutation, selected by atazanavir, which can lead to hypersusceptibility to other PIs like amprenavir (B1666020) and lopinavir. hilarispublisher.com

Mechanistic studies on highly mutated clinical isolates reveal that high-level darunavir resistance is often the result of a combination of mutations that collectively alter the enzyme's conformational dynamics and inhibitor binding affinity. acs.orgasm.org In MDR proteases, all PIs generally bind with lower affinity, primarily due to a faster dissociation rate. asm.org However, darunavir's exceptionally high binding affinity and slow dissociation rate from the wild-type protease provide a high genetic barrier; a significant decrease in binding affinity (up to 1,000-fold) may not always translate into a loss of antiviral activity, a resilience not observed with other PIs. asm.orgnih.gov

The following tables summarize key research findings on the impact of specific protease mutations on the efficacy of darunavir and other PIs, illustrating the complex patterns of resistance and cross-resistance.

Table 1: Impact of Flap Mutations on Inhibitor Efficacy

This table presents the fold-change in the inhibition constant (Ki) for darunavir and saquinavir against protease variants with single mutations in the flap region. A higher fold-change indicates greater resistance.

MutationDarunavir (Fold Change in Ki)Saquinavir (Fold Change in Ki)Associated Resistance
G48V3090Saquinavir
I50V2430Amprenavir, Darunavir
I54V158Multiple PIs
I54M53Multiple PIs
Data sourced from structural and kinetic analyses of flap mutants. nih.gov

Table 2: Cross-Resistance Profile of Protease Inhibitors against a Multi-Drug Resistant (MDR) Isolate

This table shows the fold change in susceptibility (EC50) for various PIs against a clinical isolate resistant to multiple inhibitors, demonstrating the extensive cross-resistance.

Protease InhibitorFold Change in EC50
Amprenavir>135
Atazanavir16
Indinavir97
Lopinavir150
Nelfinavir>111
Ritonavir51
Saquinavir50
Tipranavir4.8
Darunavir2.3
Data from a study characterizing a broad panel of clinical isolates. nih.gov

Table 3: Kinetic Parameters of PI Binding to Wild-Type and MDR Protease

This table compares the binding affinity (KD) and dissociative half-life (t1/2) of several PIs for wild-type (WT) protease versus a representative multi-drug resistant (MDR) variant. The MDR protease harbors 13 mutations (L10I, K20R, L24I, M46L, I54V, L63P, A71V, G73S, V82T, I84V, L90M, I93L).

Protease InhibitorWT Protease KD (nM)MDR Protease KD (nM)WT Protease t1/2MDR Protease t1/2
Amprenavir0.7631011 minutes15 seconds
Atazanavir0.17252.3 hours4.6 minutes
Lopinavir0.031.81.6 hours5.3 minutes
Tipranavir0.811.82.5 minutes1.6 minutes
Darunavir<0.0065.6>240 hours2.8 hours
Data derived from surface plasmon resonance-based kinetic studies. asm.org

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Key Pharmacophoric Elements within Darunavir (B192927)

The remarkable potency of Darunavir against HIV-1 protease, including drug-resistant strains, is attributed to specific pharmacophoric elements that engage in critical interactions with the enzyme's active site. A key design strategy, known as "backbone binding," focuses on maximizing hydrogen bonding interactions with the highly conserved backbone atoms of the protease active site. nih.govnih.gov This approach is thought to contribute to Darunavir's high genetic barrier to resistance. nih.govresearchgate.net

X-ray crystallography has been instrumental in revealing these key interactions. nih.govnih.gov The central hydroxyl group of the hydroxyethylamine sulfonamide isostere mimics the transition-state of peptide bond cleavage and forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') in the enzyme's active site. rsc.org

The most distinctive feature of Darunavir is the (3R,3aS,6aR)-bis-tetrahydrofuranyl urethane (B1682113) (bis-THF) moiety, which serves as the P2 ligand. nih.govnih.gov The two oxygen atoms of the bis-THF ligand establish strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the protease. nih.govnih.gov The P2' 4-aminosulfonamide group was also specifically designed to foster hydrogen bonds with the backbone atoms in the S2' subsite. nih.govrsc.org Additionally, hydrophobic interactions between the inhibitor's various components, such as the P1 and P1' ligands, and the corresponding S1 and S1' pockets of the protease contribute significantly to its binding affinity. nih.govnih.gov

Systematic Chemical Modifications and Their Impact on Anti-HIV-1 Activity

Systematic modifications of the Darunavir scaffold have been a cornerstone of research aimed at overcoming drug resistance and improving antiviral potency. SAR studies have consistently shown that alterations at the P1, P1', P2, and P2' positions are essential for modulating the inhibitor's activity. nih.govacs.org

Modifications at the P1, P1', and P2' positions have been extensively explored to enhance interactions within the S1, S1', and S2' subsites of the HIV-1 protease and to combat resistance. nih.govacs.orgresearchgate.net

P1 Position: Exploration of Darunavir analogues with a phosphonate (B1237965) modification at the P1 position, combined with larger hydrophobic groups at P1' and various P2' moieties, has shown promise. researchgate.netosti.gov These phosphonate analogues demonstrated substantially improved potency against highly mutated and resistant HIV-1 protease variants. researchgate.netosti.gov The enhanced activity is attributed to extensive hydrophobic interactions with the protease, particularly with flap residues. osti.gov Incorporating functionalized biphenyl (B1667301) derivatives at the P1 position has also been investigated to create enhanced van der Waals interactions in the S1 subsite. scispace.com

P1' Position: The P1' position can accommodate various hydrophobic groups. nih.gov However, introducing excessively large hydrophobic ligands at this position can disrupt the shape of the enzyme's P2' pocket, leading to reduced activity. acs.org Studies have shown that analogues with a larger hydrophobic P1' moiety, when combined with a P1 phosphonate group, maintain excellent antiviral potency against highly resistant HIV-1 variants. researchgate.netosti.gov

P2' Position: The P2' position is crucial for enhancing hydrogen bonding with the protease backbone. nih.govacs.org Modifications of the P2' 4-amino functionality to various amide derivatives have been synthesized to improve interactions with the S2' subsite. nih.govresearchgate.net While some of these derivatives showed potent enzyme inhibition, they often resulted in reduced antiviral activity compared to Darunavir. nih.gov For instance, an N-acetamide derivative (inhibitor 4b) displayed a K_i value of 0.6 pM but had nearly a 10-fold reduction in antiviral activity. nih.gov Conversely, modifications on the phenyl ring of the P2' sulfonamide motif with flexible aliphatic or alkoxy groups led to greater inhibition activity, potentially due to enhanced hydrophobic contact within the S2' subsite. nih.govacs.org

The bis-THF ligand at the P2 position is a hallmark of Darunavir, contributing significantly to its potency through strong hydrogen bonds with the protease backbone. nih.govnih.govwikipedia.org The success of this moiety has spurred the design of new inhibitors based on the "backbone binding concept". nih.gov

Variations of this ligand have been explored to further enhance binding and activity. For example, incorporating mono- or disubstituted amine-derivatives on the bis-THF ligand resulted in analogues with excellent enzyme inhibitory and antiviral activity. nih.gov One such inhibitor, with a C4-isopropylamine functionality on the bis-THF, showed a more than 10-fold improvement in antiviral activity compared to Darunavir. nih.gov The introduction of a C-5-aminoalkyl-bis-THF, in combination with other modifications, has also led to novel protease inhibitors with highly potent activity against wild-type and multi-drug resistant HIV strains. asm.org These findings underscore the critical role of the P2 ligand and the potential for targeted modifications to improve therapeutic profiles. nih.govnih.gov

Modifications at P1, P1', P2, and P2' Positions of the Darunavir Scaffold

Design of Novel Darunavir Analogues and Derivatives

The quest for next-generation HIV-1 protease inhibitors has led to the design of novel Darunavir analogues, leveraging both computational and synthetic chemistry. The goal is to create compounds with improved efficacy, particularly against resistant viral strains. acs.orgresearchgate.net

Computational methods are integral to the rational design of new Darunavir analogues. Techniques like molecular docking and the Fragment Molecular Orbital (FMO) method are used to predict binding affinities and understand interaction patterns. nih.govacs.org

A combinatorial in silico approach was used to design a library of analogues with modifications at the P1' and P2' sites. nih.govacs.org These virtual compounds were then docked into the active site of HIV-1 protease for preliminary screening. nih.govacs.org For example, 858 novel analogues were generated and docked, with those showing high docking scores prioritized for synthesis. nih.govacs.org

The FMO method has been employed to analyze interactions and guide the design of new analogues with potentially superior binding to the protease. nih.gov This method identified that the P1' and P2' positions of Darunavir have weaker interactions with the enzyme compared to the P1 and P2 positions, suggesting that introducing more flexible moieties at these sites could enhance binding. nih.govacs.org Machine learning models have also been used to identify key substructures for drug development, guiding the design of new analogues that are then screened using molecular docking against wild-type and mutated proteases. researchgate.netnih.gov

Promising candidates from computational screening are then synthesized and evaluated for their biological activity. The synthesis of Darunavir analogues typically follows a multi-step protocol, starting from a commercially available Boc-protected epoxide. nih.govacs.org This involves an epoxide ring-opening reaction followed by the introduction of the P2' sulfonamide functionality. nih.govacs.org

The synthesized compounds are then subjected to in vitro evaluation, including enzyme inhibition assays and cell-based antiviral assays. nih.govacs.org A fluorogenic assay is commonly used to determine the inhibition constant (K_i) against wild-type HIV-1 protease. acs.org

Recent studies have yielded several analogues with superior activity compared to Darunavir. For example, analogues with specific halogen, aliphatic, and alkoxy groups at the P2' position showed enhanced inhibition against wild-type HIV-1 PR. acs.orgresearchgate.net

Table 1: In Vitro Activity of Selected Darunavir Analogues

Compound P1' Substituent P2' Substituent Docking Score K_i (nM) vs WT HIV-1 PR
Darunavir Isobutyl 4-aminophenyl 87.3 1.87
5aa Isobutyl 4-fluorophenyl 89.0 1.54
5ac Isobutyl 4-isopropylphenyl 89.0 0.31
5ad Isobutyl 3,4-dichlorophenyl 92.9 0.71
5ae Isobutyl 4-(n-butoxy)phenyl 101.2 0.28
5af Isobutyl 4-(isopropoxy)phenyl 95.0 1.11

Data sourced from a 2024 study on Darunavir analogues. nih.govacs.org

These findings demonstrate that the strategic modification of the Darunavir scaffold, guided by computational analysis and confirmed by in vitro testing, is a powerful approach for developing new and more effective HIV-1 protease inhibitors. acs.orgresearchgate.net

Preclinical Pharmacological Research in Vitro and Animal Models

In Vitro Metabolic Fate and Enzyme Interactions

Cytochrome P450 (CYP) Metabolism

In vitro experiments utilizing human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways of darunavir (B192927). fda.gov These studies reveal that darunavir primarily undergoes oxidative metabolism. fda.gov The principal enzyme system responsible for this metabolism is the cytochrome P450 (CYP) system, with a particular emphasis on the CYP3A isoenzymes. fda.govdrugbank.comoup.com

Research has shown that darunavir is extensively metabolized by CYP enzymes. fda.gov Specifically, in vitro studies with human liver microsomes have identified CYP3A4 as a key player in the metabolism of darunavir. nih.govhiv-druginteractions.org The process involves several key reactions, including carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. nih.govresearchgate.netcapes.gov.br To a lesser extent, benzylic aromatic hydroxylation and glucuronidation also contribute to its metabolism. nih.govresearchgate.netcapes.gov.br

The interaction with CYP3A4 is significant. In vitro enzyme kinetics studies have determined the Michaelis-Menten constant (Km) and the maximum rate of metabolite formation (Vmax) for CYP3A4-mediated darunavir metabolism. One study found a Km value of 1.1 µM and a Vmax value of 180 pmol/min/mg protein, indicating a saturable bioconversion process at increasing concentrations. nih.gov

It is also noteworthy that darunavir itself can act as an inducer of the CYP3A isoenzyme, as observed in rodent models. fda.gov This self-induction could potentially influence its own metabolism upon repeated administration.

In Vitro Metabolic ParameterValueSource
Primary Metabolizing EnzymeCYP3A4 nih.govhiv-druginteractions.org
Km (CYP3A4)1.1 µM nih.gov
Vmax (CYP3A4)180 pmol/min/mg protein nih.gov

Plasma Protein Binding

The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to exert its pharmacological effect. Darunavir exhibits a high degree of plasma protein binding, approximately 95%. fda.govdrugbank.comnih.gov The primary plasma protein to which darunavir binds is alpha-1-acid glycoprotein (B1211001) (AAG). fda.govdrugbank.comoup.comnih.gov

This binding to AAG is a significant factor in the pharmacokinetics of darunavir. activo.co.za Higher concentrations of AAG, which can be observed in certain conditions, can lead to increased binding of darunavir and consequently higher plasma concentrations. activo.co.za While darunavir also binds to albumin, its affinity is higher for AAG. researchgate.netnih.gov The binding to AAG is characterized as having a high affinity but is also saturable due to the relatively low concentration of AAG in plasma compared to albumin. researchgate.netnih.gov This suggests that at higher concentrations of darunavir, the unbound fraction may increase. The binding to plasma proteins is a reversible process.

Plasma Protein Binding CharacteristicFindingSource
Percentage Bound~95% fda.govdrugbank.comnih.gov
Primary Binding ProteinAlpha-1-Acid Glycoprotein (AAG) fda.govdrugbank.comoup.comnih.gov
Other Binding ProteinAlbumin researchgate.netnih.gov
Binding NatureReversible and Saturable (especially to AAG) researchgate.netnih.gov

Preclinical Pharmacokinetic Profiling

The journey of a drug through the body, from absorption to excretion, is a complex process. Preclinical pharmacokinetic studies in cell culture and animal models provide essential data to predict a drug's behavior in humans.

Absorption and Distribution Studies in Cell Culture and Animal Models

Following oral administration in various animal species, darunavir is absorbed relatively quickly, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 6 hours. fda.govpmda.go.jp The absolute oral bioavailability of darunavir alone has been reported to be between 37% and 58% in rats. fda.govpmda.go.jp

In cell culture models, studies have investigated the cellular transport of darunavir. It has been shown to be a substrate of the efflux transporter P-glycoprotein (P-gp), also known as ABCB1. oup.comnih.gov This was demonstrated in CEM cells, where darunavir accumulation was significantly lower in cells overexpressing P-gp (CEMVBL) compared to parental CEM cells. nih.gov This suggests that P-gp can actively transport darunavir out of cells, potentially affecting its intracellular concentration.

Distribution studies indicate that darunavir binds primarily to plasma proteins, with about 95% of the drug being bound. fda.gov The main binding protein is alpha-1-acid glycoprotein (AAG). fda.govoup.com The volume of distribution has been found to be moderate to high in rats and dogs. fda.gov

Excretion Pathways in Preclinical Systems

Studies in healthy human subjects, which provide insights applicable to preclinical understanding, have shown that after a single oral dose of radiolabeled darunavir, the majority of the administered dose is recovered in the feces. nih.govresearchgate.netcapes.gov.br Approximately 79.5% to 81.7% of the dose is found in the feces, while a smaller portion, around 12.2% to 13.9%, is recovered in the urine. nih.govresearchgate.netcapes.gov.br

When darunavir is administered alone, it is extensively metabolized, and only a small fraction of the unchanged drug is excreted. nih.govresearchgate.netcapes.gov.br Unchanged darunavir accounts for about 8.0% of the total dose excreted. drugbank.comnih.govresearchgate.netcapes.gov.br The amount of unchanged darunavir in the urine is very low, indicating a low renal clearance. drugbank.comnih.govresearchgate.netcapes.gov.br

Excretion PathwayPercentage of Administered DoseSource
Feces~79.5% - 81.7% nih.govresearchgate.netcapes.gov.br
Urine~12.2% - 13.9% nih.govresearchgate.netcapes.gov.br
Unchanged Darunavir (Total Excretion)~8.0% drugbank.comnih.govresearchgate.netcapes.gov.br

Pharmacokinetic Modeling in Non-Human Systems

Pharmacokinetic (PK) modeling is a valuable tool used to simulate and predict the behavior of drugs in biological systems. In the context of darunavir, PK modeling has been employed in non-human primate (NHP) models to understand its long-term treatment dynamics. mdpi.com These models help in validating the suitability of NHP models for studying HIV infection and potential cure strategies. mdpi.complos.org

Physiologically based pharmacokinetic (PBPK) models have been developed to provide a more detailed and mechanistic understanding of the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netnih.gov For instance, PBPK models have been used to investigate long-acting nanoparticle formulations of multiple drugs, including those in combination with darunavir, in NHPs. researchgate.netnih.gov These models can simulate drug concentrations in various tissues and fluids, including the lymphatic system, which is crucial for understanding the disposition of nano-formulations. researchgate.netnih.gov Such models are instrumental in dose selection and for predicting human pharmacokinetics from preclinical data. page-meeting.org

In rat models, pharmacokinetic studies have been conducted to investigate drug-drug interactions, for example, between darunavir and other compounds, providing data on how co-administration can alter the pharmacokinetic parameters of each drug. researchgate.net

Mechanistic Drug-Drug Interaction Studies (In Vitro)drugbank.com

In vitro studies are fundamental in preclinical research to elucidate the mechanisms by which a drug candidate may interact with other co-administered therapeutic agents. These studies typically focus on the compound's potential to inhibit or induce drug-metabolizing enzymes and to interact with drug transporters. For Darunavir, in vitro research has been crucial in characterizing its drug-drug interaction (DDI) profile, primarily concerning Cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter.

Interaction with Cytochrome P450 Enzymes

In vitro experiments using human liver microsomes (HLMs) have established that Darunavir is primarily metabolized through oxidation by the CYP3A enzyme subfamily. nih.gov This finding identifies Darunavir as a potential victim in drug interactions, where co-administered drugs that induce or inhibit CYP3A could alter its plasma concentrations.

Conversely, Darunavir and other HIV protease inhibitors have been investigated for their potential to act as perpetrators in DDIs by inhibiting CYP enzymes. pmda.go.jp In vitro studies have demonstrated that Darunavir is an inhibitor of CYP3A4. oup.com The inhibitory constant (Ki) for Darunavir against CYP3A4 in human liver microsomes has been determined to be 0.40 µM, indicating a clinically relevant potential for inhibition. oup.com The inhibitory effects on other CYP isoforms, such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, were found to be significantly weaker, with Ki values at least 60-fold higher. oup.com

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Darunavir

CYP IsoformInhibition PotentialKi Value (µM)Reference
CYP3A4 Potent0.40 oup.com
Other CYPs Weak>24 oup.com

This table summarizes the inhibitory potency of Darunavir against various CYP450 enzymes as determined in human liver microsomes.

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in drug absorption and distribution. In vitro studies have revealed a dual interaction between Darunavir and P-gp, where Darunavir acts as both a substrate and an inhibitor of this transporter. kcl.ac.ukkcl.ac.uk

Studies utilizing Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that Darunavir is a substrate for P-gp-mediated efflux. kcl.ac.ukresearchgate.net The transport of Darunavir from the basolateral to the apical side was significantly greater than in the reverse direction, resulting in an efflux ratio of 6.3. researchgate.net This P-gp-mediated efflux can be inhibited by known P-gp inhibitors like verapamil, which reduced the efflux ratio to 1.2. researchgate.net

Furthermore, Darunavir itself has been shown to inhibit P-gp function. In one study using L-MDR1 cells, which overexpress P-gp, Darunavir inhibited the efflux of a P-gp probe substrate, calcein-AM, with an IC50 value of 121 µM. nih.gov Another study conducted on lymphocytes from healthy donors demonstrated that incubation with Darunavir led to a marked inhibition of P-gp activity, as measured by the efflux of rhodamine-123, an effect comparable to that of the specific P-gp inhibitor verapamil. Interestingly, the same study also observed a moderate, dose-dependent increase in the expression of P-gp on the surface of lymphocytes following exposure to Darunavir.

Table 2: In Vitro Interaction of Darunavir with P-glycoprotein (P-gp)

In Vitro ModelFindingKey DataReference
Caco-2 Cells Darunavir is a P-gp substrate.Efflux Ratio = 6.3 researchgate.net
L-MDR1 Cells Darunavir inhibits P-gp.IC50 = 121 µM nih.gov
Human Lymphocytes Darunavir inhibits P-gp activity.Marked inhibition of rhodamine-123 efflux
Human Lymphocytes Darunavir induces P-gp expression.Moderate, dose-dependent increase

This table outlines the key findings from in vitro studies investigating the interaction between Darunavir and the P-gp transporter.

These in vitro mechanistic studies are critical for predicting potential clinical drug-drug interactions. They indicate that Darunavir can affect the pharmacokinetics of co-administered drugs that are substrates of CYP3A4 or P-gp, and that its own pharmacokinetics can be influenced by potent modulators of these systems.

Advanced Formulation Science and Solid State Research of Darunavir

Physicochemical Stability and Degradation Pathways of Darunavir (B192927) Ethanolates and Other Forms

The stability and behavior of darunavir in its solid state are critical factors in its formulation and efficacy. Research has identified several solid forms of darunavir, each with distinct physicochemical properties.

Polymorphism and Pseudopolymorphism (e.g., Ethanolates, Hydrates, Amorphous Forms)

Darunavir exhibits polymorphism and pseudopolymorphism, meaning it can exist in multiple crystalline and solvated forms. unesp.br The most well-documented forms are the ethanolate (B101781), hydrate (B1144303), and an amorphous (non-crystalline) form. unesp.br The ethanolate and hydrate forms are crystalline, incorporating ethanol (B145695) or water molecules into their crystal structures, respectively. unesp.br These are considered pseudopolymorphs. The tendency of darunavir to form these solvates is influenced by its molecular structure, hydrogen bonding capabilities, and how the molecules pack together in the crystal lattice. unesp.br

Besides the common ethanolate and hydrate, other solvated forms have been described, including methanolate, acetonate, dichloromethanate, ethylacetate solvate, 1-methoxy-2-propanolate, anisolate, tetrahydrofuranate, and isopropanolate. google.com A study also prepared nine isostructural solvates of darunavir with various solvents such as water, methanol, ethanol, isopropanol, 1-propanol, ethyl acetate (B1210297), acetone (B3395972), N,N-dimethyl formamide, and dimethyl sulfoxide. acs.org The commercially available form of darunavir is the ethanolate, chosen for its stability. unesp.br

The amorphous form of darunavir lacks a defined crystal structure. unesp.br It can be produced through processes like the desolvation of the hydrate or ethanolate forms. researchgate.netnih.gov

Table 1: Known Solid Forms of Darunavir

Form Type Key Characteristics
Ethanolate Pseudopolymorph (Solvate) Crystalline, incorporates ethanol. The most stable and commercially used form. unesp.br
Hydrate Pseudopolymorph (Solvate) Crystalline, incorporates water. Can convert from the ethanolate form in high humidity. researchgate.net
Amorphous Polymorph Non-crystalline. Can be formed by desolvation of solvates. unesp.br

Solid-State Conversions (e.g., Desolvation, Ethanol-to-Hydrate Conversion)

The different solid forms of darunavir can convert from one to another under specific environmental conditions. researchgate.net This interconversion is a critical consideration for formulation and storage.

Ethanolate to Hydrate: Darunavir ethanolate can convert to the hydrate form in the presence of moderate to high relative humidity (RH). researchgate.netnih.gov This is a reversible process; the hydrate can convert back to the ethanolate in an ethanol atmosphere. researchgate.netnih.gov

Desolvation to Amorphous Form: The removal of the solvent molecules (desolvation) from the crystalline ethanolate or hydrate forms leads to the formation of the amorphous form. unesp.br This can be triggered by heat. researchgate.netnih.gov For instance, heating darunavir ethanolate can cause it to become amorphous. researchgate.net Similarly, drying the hydrate form at low relative humidity or elevated temperatures will cause its crystal structure to collapse into the amorphous state. nih.gov

Amorphous to Crystalline: The amorphous form can revert to the crystalline hydrate form at moderate or high relative humidity. researchgate.netnih.gov It can also convert to the ethanolate form when exposed to an ethanol atmosphere. researchgate.netnih.gov

A new solvent-free crystalline form of darunavir has also been obtained through the transformation of the darunavir ethyl acetate solvate, suggesting potential pathways for developing novel polymorphs. acs.org

Impact of Environmental Conditions (e.g., Temperature, Relative Humidity) on Solid-State Stability

Environmental factors, particularly temperature and relative humidity (RH), play a significant role in the stability of darunavir's solid forms.

Temperature: Elevated temperatures can induce the desolvation of darunavir ethanolate, leading to its conversion to the amorphous form. researchgate.netnih.gov The desolvation temperature of the ethanolate is noted to be above the boiling point of pure ethanol, indicating a kinetically hindered process. researchgate.net The hydrate form shows an endothermic event around 75.0°C, related to its desolvation. researchgate.net

Relative Humidity (RH): High relative humidity is a key driver for the conversion of the more stable ethanolate form to the hydrate form. researchgate.netnih.gov Conversely, very low RH (<5%) can cause the hydrate form to lose its water molecules and convert to the amorphous form. researchgate.net The amorphous form itself will take up water and convert to the hydrate at moderate to high RH. researchgate.netnih.gov

Forced degradation studies have shown that darunavir is susceptible to degradation under acidic and alkaline conditions, while it remains relatively stable under neutral, thermal, and photolytic stress. nih.govscispace.comwisdomlib.org Specifically, four major degradation products were observed under acid and base hydrolysis. nih.gov Oxidative stress with 30% hydrogen peroxide also leads to the formation of a degradation product. nih.gov

Table 2: Influence of Environmental Conditions on Darunavir Solid-State Forms

Condition Effect on Ethanolate Form Effect on Hydrate Form Effect on Amorphous Form
High Temperature Converts to amorphous form via desolvation. researchgate.netnih.gov Converts to amorphous form via dehydration. nih.gov Stable (unless at melting point).
High Relative Humidity Converts to hydrate form. researchgate.netnih.gov Stable. Converts to hydrate form. researchgate.netnih.gov
Low Relative Humidity (<5%) Stable. Converts to amorphous form. researchgate.net Stable.
Ethanol Atmosphere Stable. Converts to ethanolate form. researchgate.net Converts to ethanolate form. researchgate.netnih.gov

Strategies for Enhancing Solubility and Dissolution Rate (for Research Purposes)

Due to its low aqueous solubility, researchers have explored various formulation strategies to enhance the dissolution rate and solubility of darunavir for research applications. unesp.br

Cyclodextrin Complexation

Complexation with cyclodextrins has emerged as a promising method to improve the solubility of darunavir. unesp.br Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like darunavir, within their hydrophobic cavity, thereby increasing the drug's apparent solubility in aqueous media. unesp.br

Studies have shown that β-cyclodextrin can significantly increase the solubility of darunavir. researchgate.net One study reported that complexation with β-cyclodextrin increased darunavir's solubility by more than 28 times compared to the free drug. researchgate.net Another report indicated an increase of at least 5 times in various dissolution media. roquette.com The formation of a 1:1 inclusion complex between darunavir and β-cyclodextrin has been confirmed. researchgate.netjpionline.org

Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), have also been investigated. HPβCD complexation was found to increase darunavir's aqueous solubility approximately 14-fold. nih.gov

Table 3: Reported Solubility Enhancement of Darunavir with Cyclodextrins

Cyclodextrin Type Fold Increase in Solubility Reference
β-cyclodextrin >28 times researchgate.net
β-cyclodextrin At least 5 times roquette.com

Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles)

Nanotechnology offers another avenue for improving the biopharmaceutical properties of poorly soluble drugs like darunavir. Solid lipid nanoparticles (SLNs) are colloidal carriers made from a solid lipid matrix that can encapsulate drugs. drug-dev.comfrontiersin.org

Formulations of darunavir loaded into SLNs have been developed to enhance its solubility and bioavailability. drug-dev.comwjpps.com These nanoparticles are typically prepared using methods like high-pressure homogenization. drug-dev.com One study formulated darunavir SLNs using glyceryl monostearate, glyceryl caprylate, Span 80, and Tween 80. drug-dev.com Another optimized formulation resulted in SLNs with a particle size of 334 nm and showed a 91.2% drug release over 12 hours. wjpps.com

The drug within the lipid core of SLNs can exist in an amorphous state, which can lead to improved dissolution rates. researchgate.net While in vitro dissolution from SLNs may sometimes appear slower than from a conventional tablet, the in vivo bioavailability can be significantly enhanced, partly due to mechanisms like lymphatic uptake. drug-dev.com Other nanotechnological approaches, such as the development of amorphous solid dispersions with mesoporous carriers and self-micro-emulsifying drug delivery systems (SMEDDS), have also been explored to improve the dissolution of darunavir. jpionline.orgresearchgate.net

Amorphous Solid Dispersions (for enhanced solubility in research models)

Darunavir is classified as a Biopharmaceutics Classification System (BCS) Class II substance, characterized by low aqueous solubility and high permeability. tmda.go.tzsaudijournals.com This poor solubility presents a significant challenge for its oral bioavailability. saudijournals.com To overcome this limitation, amorphous solid dispersions (ASDs) have been extensively investigated as a key formulation strategy. researchgate.netnih.gov ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous, high-energy state within a polymer matrix, which can significantly enhance the drug's dissolution rate and apparent solubility. researchgate.netnih.gov

Research has explored various methods for preparing Darunavir ASDs, including spray drying, electrospraying, and hot-melt extrusion, using different polymeric and mesoporous carriers. researchgate.netnih.govnih.gov Studies comparing electrospraying and spray drying to create ASDs of Darunavir with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMC AS), and polyvinylpyrrolidone (B124986) (PVP) have found both techniques to be successful. nih.gov The resulting formulations were amorphous and demonstrated similar drug release profiles, though differences in particle morphology and size were observed. nih.gov

Another approach involves using mesoporous carriers like silica (B1680970) and magnesium aluminosilicate. researchgate.netnih.gov A study comparing these carriers via hot-melt extrusion, solvent wetting, and spray drying found that the properties of the resulting dispersions were largely determined by the carrier. nih.gov The use of silica-based carriers, in particular, was shown to have a significant positive impact on the dissolution of Darunavir. researchgate.netnih.gov The optimized ternary dispersions remained amorphous and physically stable, leading to a more than fourfold increase in apparent solubility. researchgate.net

The table below summarizes key findings from research on Darunavir amorphous solid dispersions.

Manufacturing Method Carrier(s) / Polymer(s) Key Findings Reference(s)
Electrospraying, Spray DryingHPMC, HPMC AS, PVPBoth methods successfully produced amorphous formulations with similar drug release. The feed flow rate in electrospraying affected particle size and morphology. nih.gov
Hot-Melt Extrusion, Solvent Wetting, Spray DryingMesoporous silica, Magnesium aluminosilicateResulting dispersions' properties mirrored those of the carriers. Silica supports showed a greater positive contribution to Darunavir dissolution. nih.gov
Not SpecifiedMesoporous carriersOptimized ternary dispersions showed a >4-fold increase in apparent solubility and maintained high solubility after 90 days. researchgate.net

Excipient Compatibility Studies (Preclinical/Physicochemical)

The selection of appropriate excipients, particularly polymeric carriers, is critical to the successful development and stability of Darunavir amorphous solid dispersions. nih.gov These polymers must be compatible with the drug and capable of stabilizing its amorphous state, preventing recrystallization during storage. researchgate.net Preclinical and physicochemical studies focus on evaluating these drug-polymer interactions to identify the most suitable candidates for formulation.

Studies have investigated a range of polymers for their compatibility with Darunavir. These include:

Polyvinylpyrrolidone (PVP) : Used in both electrospraying and spray drying methods, PVP has been shown to form stable amorphous solid dispersions with Darunavir. nih.gov

Hydroxypropyl Methylcellulose (HPMC) : This polymer was also successfully used in creating Darunavir ASDs via solvent-based methods. nih.gov

Hydroxypropyl Methylcellulose Acetate Succinate (HPMC AS) : HPMC AS is another polymer identified as a suitable carrier for Darunavir ASDs. nih.gov

Mesoporous Silicas (e.g., Syloid® XDP 3050) : These inorganic carriers have been effectively used to adsorb amorphous Darunavir, enhancing its dissolution rate. researchgate.net

Magnesium Aluminosilicate : This carrier has been compared with silica-based carriers for the production of ASDs. nih.gov

The compatibility and effectiveness of these excipients are assessed through various characterization techniques, including scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), and modulated differential scanning calorimetry (MDSC), to confirm the amorphous nature and absence of phase separation. researchgate.net Dissolution testing is then used to quantify the enhancement in solubility. researchgate.netnih.gov For instance, research has shown that formulations with mesoporous carriers can significantly improve the dissolution profile compared to the crystalline drug. researchgate.netnih.gov

The table below outlines excipients studied for their compatibility in Darunavir formulations.

Excipient / Polymer Formulation Technology Role / Compatibility Finding Reference(s)
Polyvinylpyrrolidone (PVP)Amorphous Solid Dispersion (Electrospraying/Spray Drying)Forms stable, amorphous dispersions with Darunavir, improving drug release. nih.gov
HPMCAmorphous Solid Dispersion (Electrospraying/Spray Drying)Compatible carrier for producing amorphous Darunavir formulations. nih.gov
HPMC ASAmorphous Solid Dispersion (Electrospraying/Spray Drying)A suitable polymeric carrier for creating stable Darunavir ASDs. nih.gov
Mesoporous SilicaAmorphous Solid DispersionAdsorbs amorphous drug, significantly enhancing dissolution. researchgate.netnih.gov
Magnesium AluminosilicateAmorphous Solid DispersionInvestigated as a carrier for ASD production. nih.gov

Advanced Analytical Methodologies in Darunavir Research

Chromatographic Techniques for Quantification and Impurity Profilingresearchgate.nethumanjournals.comnih.govnih.gov

Chromatographic methods are the cornerstone of Darunavir (B192927) analysis, enabling the separation and quantification of the active pharmaceutical ingredient (API) from its impurities.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)nih.govwisdomlib.orgijrpc.com

High-Performance Liquid Chromatography (HPLC) and, more specifically, Reversed-Phase HPLC (RP-HPLC), are extensively used for the determination of Darunavir and its process-related impurities. nih.gov These methods offer high resolution and sensitivity, making them ideal for quality control and stability studies. wisdomlib.orgoup.com

A robust RP-HPLC method for analyzing Darunavir and its related substances has been developed using an Inertsil C8 column with a gradient elution protocol. wisdomlib.org The method's validation parameters, including linearity, accuracy, and precision, have demonstrated its reliability for both qualitative and quantitative analysis in pharmaceutical formulations. wisdomlib.org Forced degradation studies have shown the drug's susceptibility to acidic, basic, and peroxide conditions, highlighting the importance of a stability-indicating method. wisdomlib.org

Another study details a selective RP-HPLC method for the separation of Darunavir from its process-related substances using a Hiber, LiChrospher 60, RP-select B, C₈ column. nih.gov This method was validated for accuracy, precision, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). nih.gov One patented process for preparing Darunavir ethanolate (B101781) specifies the use of HPLC to ensure the final product has a purity of 99.79% and contains less than 0.08% of the difuranyl impurity. google.com

Several RP-HPLC methods have been established for the routine analysis of Darunavir in bulk and tablet forms. These methods typically use C8 or C18 columns and are validated according to International Council for Harmonisation (ICH) guidelines. ijrpc.comneliti.com

Table 1: Exemplary RP-HPLC Method Parameters for Darunavir Analysis

Parameter Condition 1 neliti.com Condition 2 ijrpc.com Condition 3 wisdomlib.org
Column Agilent Polaris C18 (150 x 4.6mm, 5µm) Hypersil BDS C18 (250 mm x 4.6 mm, 5µm) Inertsil C8
Mobile Phase Methanol & 0.1% Ortho-phosphoric acid (80:20 v/v) Phosphate buffer (pH 3.0) & Acetonitrile (40:60 v/v) Gradient Elution
Flow Rate 1.0 ml/min 1.0 mL/min 1.5 ml/min
Detection (UV) 265 nm 270 nm 265 nm
Retention Time 2.42 min 2.711 min Not Specified

| Linearity Range | 10.3-101.27 µg/mL | 5-25 μg/mL | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS and UHPLC-MS)researchgate.netpnrjournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are powerful techniques for the identification and characterization of impurities and degradation products of Darunavir. researchgate.netnih.gov These methods offer superior sensitivity and specificity compared to HPLC with UV detection, allowing for the structural elucidation of unknown compounds. researchgate.netnih.gov

A stability-indicating UPLC-MS/MS method was developed for the simultaneous determination of six process-related impurities in Darunavir. researchgate.net This method demonstrated good linearity and sensitivity, with detection limits in the ng/mL range. researchgate.net Another study utilized UPLC-MS to identify degradation products of Darunavir under various stress conditions, such as acid and base hydrolysis. nih.gov The degradation products were isolated using semi-preparative HPLC and characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

LC-MS/MS has been instrumental in characterizing stress degradation products of Darunavir. In one study, four major degradation products were identified under acid and base hydrolysis conditions. nih.gov The structures of these products were proposed based on their fragmentation patterns in the mass spectrometer. nih.gov Similarly, the oxidative degradation product of Darunavir was characterized using LC-MS/MS, with its structure confirmed by HRMS. nih.gov

For the bioanalytical determination of Darunavir in human plasma, a UPLC-MS/MS method was developed using a liquid-liquid extraction technique. pnrjournal.com This method provided a rapid and accurate means of quantifying the drug in biological matrices. pnrjournal.com

Table 2: LC-MS and UHPLC-MS Applications in Darunavir Research

Application Technique Key Findings Reference
Impurity Profiling UPLC-MS/MS Simultaneous determination of six process-related impurities with high sensitivity. researchgate.net
Degradation Product ID UPLC-MS Identification of degradation products under acid and base hydrolysis. nih.gov
Stress Degradation LC-MS/MS Characterization of four major degradation products. nih.gov
Oxidative Degradation LC-MS/MS Isolation and structural characterization of an oxidative degradation product. nih.gov

Gas Chromatography (GC)researchgate.net

While less common than liquid chromatography for non-volatile compounds like Darunavir, Gas Chromatography (GC), particularly coupled with a mass spectrometer (GC/MS), has been utilized for the quantification of specific, more volatile impurities. A GC/MS method has been developed to quantify two potential genotoxic impurities, carbon tetrachloride (CTC) and 1,2-dichloroethane (B1671644) (DCE), in Darunavir. researchgate.net This method demonstrated the necessary sensitivity and selectivity for monitoring these impurities at trace levels (ppm). researchgate.net

Spectroscopic Techniques for Characterizationijbio.comunesp.br

Spectroscopic techniques are indispensable for the structural characterization of Darunavir and for its quantitative analysis in various formulations. ijbio.comunesp.br

UV-Visible Spectrophotometryrjptonline.orgresearchgate.netwisdomlib.org

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of Darunavir in bulk and pharmaceutical dosage forms. rjptonline.orgresearchgate.net The method is based on the measurement of light absorbance at a specific wavelength. For Darunavir, the maximum absorbance (λmax) is typically observed around 265-267 nm. humanjournals.comsaspublishers.com

One developed UV spectrophotometric method for Darunavir in 0.1N HCl showed a λmax at 298 nm and was linear over a concentration range of 10-60 µg/ml. rjptonline.org Another study reported a λmax of 266 nm for Darunavir ethanolate. researchgate.net The simplicity and accuracy of UV spectrophotometry make it suitable for routine quality control analysis. wisdomlib.org

Table 3: UV-Visible Spectrophotometry Parameters for Darunavir

Parameter Finding 1 rjptonline.org Finding 2 saspublishers.com Finding 3 wisdomlib.org
λmax 298 nm 267 nm (isosbestic point at 254 nm with Ritonavir) 460 nm (with NQS reagent)
Solvent/Medium 0.1N HCl Methanol Alkaline medium with 0.01N NaOH
Linearity Range 10-60 µg/ml 2-18 µg/ml 10-80 µg/ml
LOD 1.85 µg/ml 0.043 µg/ml Not Specified

| LOQ | 5.62 µg/ml | 0.132 µg/ml | Not Specified |

Infrared (IR) Spectroscopyijbio.comsapub.orgscitechnol.com

Infrared (IR) spectroscopy is a valuable tool for the characterization of Darunavir's solid-state forms (e.g., ethanolate, hydrate (B1144303), amorphous) and for its quantitative analysis. sapub.org The technique identifies functional groups within the molecule based on their characteristic absorption of infrared radiation. ijbio.com

An IR spectroscopy method was developed and validated for the quantitative determination of Darunavir in tablets. sapub.org This method proved to be linear, accurate, precise, and robust, offering a simple and inexpensive alternative to chromatographic techniques for routine analysis. sapub.orgresearchgate.net The characteristic IR absorption bands for Darunavir include stretches for N-H and O-H groups in the region of 3345-3555 cm⁻¹. ijbio.com

IR spectroscopy, in conjunction with thermal analysis techniques, has been used to characterize the Darunavir:β-cyclodextrin complex and compare it with the ethanolate and hydrate forms of the drug.

Table 4: Compound Names Mentioned

Compound Name
Darunavir
Darunavir ethanolate
Darunavir difuranyl impurity
Ritonavir
Carbon tetrachloride (CTC)

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TG)

Thermal analysis techniques are indispensable for investigating the physicochemical properties of darunavir, particularly its solid-state forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are frequently employed to study the thermal behavior and stability of darunavir and its formulations. researchgate.netusp.br

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. In darunavir research, DSC is used to identify and characterize different polymorphic forms and solvates. For instance, studies have utilized DSC to assess the polymorphic form of darunavir ethanolate, which exhibits a characteristic endothermic peak. researchgate.net One study identified an exothermic event for darunavir ethanolate at 105.7°C, which was specific and sensitive enough to assess its polymorphic form in tablet formulations during release and stability testing. researchgate.netresearchgate.net DSC has also been instrumental in studying the transformation between different solid forms of darunavir, such as the conversion of darunavir ethanolate to a dihydrate form. cityu.edu.hk

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. scribd.com This technique is crucial for determining the thermal stability and solvent content of darunavir. TGA can quantify the amount of solvent (like ethanol (B145695) or water) present in a crystalline structure by measuring the weight loss at specific temperatures. xrfscientific.com In studies of darunavir ethanolate, TGA has been used to confirm the presence of ethanol and to monitor its removal upon heating. researchgate.netrsc.org The combination of TGA with other techniques, such as mass spectrometry (TGA-MS), provides further insight into the decomposition products of darunavir. cityu.edu.hk

The table below summarizes key findings from thermal analysis of darunavir.

TechniqueSampleKey FindingReference
DSCDarunavir EthanolateExotherm at 105.7°C, indicating a specific polymorphic form. researchgate.netresearchgate.net
TGADarunavir EthanolateUsed to evaluate polymorphic changes and stability under stress conditions. researchgate.net
DSC/TGADarunavir Ethanolate & DihydrateCharacterized the thermal behavior and transformation between the two forms. cityu.edu.hkrsc.org

X-ray Diffraction (XRD) for Crystalline Structure Characterization

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. nih.gov In darunavir research, powder X-ray diffraction (PXRD) is the most common application and is essential for identifying and characterizing different crystalline forms (polymorphs) and solvates of the drug. malvernpanalytical.com

The crystalline structure of a drug can significantly impact its solubility, dissolution rate, and bioavailability. Therefore, controlling the crystalline form of darunavir is critical for ensuring consistent product quality and performance. PXRD patterns provide a unique "fingerprint" for each crystalline solid, allowing for the identification of specific polymorphs and the detection of any changes in the crystalline structure during manufacturing or storage. researchgate.netresearchgate.net

Research has shown that darunavir can exist in multiple crystalline forms, including an ethanolate and a dihydrate form. cityu.edu.hk PXRD has been used to confirm the crystalline structure of these forms and to study the transition between them. researchgate.netcityu.edu.hk For example, one study reported the characterization of a new crystalline form of darunavir, Form-Z, using PXRD, which showed distinct peaks at specific 2-theta angles. wipo.int The specificity and precision of XRD methods have been validated, demonstrating no interference from placebo and a relative standard deviation (RSD) of 5.6%. researchgate.net

The following table presents characteristic PXRD peaks for a specific crystalline form of darunavir.

Crystalline FormCharacteristic 2-Theta (°) PeaksReference
Form-Z3.8, 8.6, 12.1, 13.6, 15.6, 17.4, 18.1, 19.4, 20.1, 20.9, 22.8, 22.9, 23.8, 24.4, 29.4, 30.9 (all ±0.2) wipo.int

Other Specialized Analytical Techniques (e.g., High-Performance Thin Layer Chromatography - HPTLC, Electrophoresis, Scanning Electron Microscopy for morphology)

Beyond the core techniques of thermal analysis and XRD, several other specialized methods are employed in darunavir research.

High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that has been successfully used for the quantitative analysis of darunavir in tablet formulations. akjournals.comakjournals.com HPTLC methods have been developed and validated for the determination of darunavir ethanolate, offering a sensitive, specific, and accurate analytical solution. akjournals.comhumanjournals.com One such method utilized silica (B1680970) gel 60 F254 HPTLC plates with a mobile phase of toluene–ethyl acetate (B1210297)–methanol (7.0:2.0:1.0, v/v) and quantification at 267 nm. akjournals.com This method was found to be linear in the range of 250–1750 ng per band. akjournals.com Another HPTLC method coupled with mass spectrometry (HPTLC-ESI/MS) has been developed for the quantification of darunavir in rat plasma, demonstrating its utility in pharmacokinetic studies. tandfonline.com

Electrophoresis: Capillary electrophoresis (CE) has emerged as a valuable technique for the analysis of darunavir. unesp.brunesp.br A validated stability-indicating CE method has been developed for the determination of darunavir in tablets. unesp.br This method demonstrated linearity over a concentration range of 50-200 μg/mL and was able to separate the drug from its degradation products. unesp.br The migration was achieved in less than one minute, highlighting the speed and efficiency of this technique. unesp.br

Scanning Electron Microscopy (SEM): SEM is a powerful imaging technique used to study the surface morphology and texture of solid materials. carleton.eduazooptics.com In pharmaceutical sciences, SEM is used to characterize the particle size, shape, and surface features of drug substances and excipients, which can influence formulation properties. thermofisher.com In darunavir research, SEM has been used to characterize the morphology of different solid forms, providing visual confirmation of the crystalline habit and any changes that may occur during processes like crystallization or stress testing. researchgate.netmdpi.com

Method Validation Principles in Analytical Research (e.g., ICH Guidelines for Analytical Method Validation)

The validation of analytical methods is a critical aspect of pharmaceutical research and development, ensuring that the methods are suitable for their intended purpose. llri.in The International Council for Harmonisation (ICH) provides a set of guidelines, specifically ICH Q2(R1), that outline the parameters to be considered for method validation. rjptonline.org These principles are universally applied in the validation of analytical methods for darunavir. researchgate.netijbpas.com

The primary goal of method validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the analysis of the intended substance. llri.in Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. elementlabsolutions.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijbpas.com

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijbpas.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com

Numerous studies on darunavir have reported the validation of their analytical methods according to ICH guidelines, ensuring the reliability of the generated data for quality control and stability studies. akjournals.comunesp.brresearchgate.netwisdomlib.orgaustinpublishinggroup.combiomedres.us For example, a validated HPTLC method for darunavir showed a correlation coefficient of 0.9994 and limits of detection and quantification of 15.28 and 45.84 ng per band, respectively. akjournals.comakjournals.com Similarly, a validated CE method for darunavir demonstrated a correlation coefficient of 0.9998 with LOD and LOQ of 7.29 and 22.09 μg mL-1, respectively. unesp.br

The table below outlines the key parameters for analytical method validation as per ICH guidelines.

Validation ParameterDescription
Specificity Ability to measure the analyte in the presence of interferences. elementlabsolutions.com
Linearity Proportionality of the measured value to the concentration. elementlabsolutions.com
Range The concentration interval where the method is precise, accurate, and linear.
Accuracy Closeness of results to the true value. elementlabsolutions.com
Precision Agreement between a series of measurements. elementlabsolutions.com
Detection Limit (LOD) Lowest concentration that can be detected. ijbpas.com
Quantitation Limit (LOQ) Lowest concentration that can be quantified reliably. ijbpas.com
Robustness Resistance to small, deliberate changes in method parameters. elementlabsolutions.com

Computational and Structural Biology Studies of Darunavir

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between Darunavir (B192927) and HIV-1 protease, capturing the intricate dance of atoms and molecules over time. These simulations have been crucial in understanding the structural, dynamic, and thermodynamic basis of both Darunavir's efficacy and the mechanisms of resistance. nih.govfrontiersin.org

Elucidation of Protein-Ligand Binding Dynamics and Pathways

MD simulations have been employed to investigate the binding dynamics of Darunavir with both wild-type and mutant HIV-1 protease. nih.govfrontiersin.org These studies reveal that Darunavir's binding is a complex process influenced by various factors, including electrostatic and van der Waals interactions. nih.govacs.org For instance, simulations have shown that a water molecule can bridge the two flap tips of the protease through hydrogen bonding, creating a stable complex with Darunavir. nih.govacs.org This feature is not observed with weaker inhibitors, highlighting a key aspect of Darunavir's potent inhibitory activity. nih.govacs.org

Furthermore, simulations have identified alternative pathways for ligand entry into the protease's active site. nih.govacs.org It has been observed that ligands like Darunavir can enter the binding cavity through an opening between a flap and a neighboring loop, suggesting that access is not solely regulated by the typical flap opening mechanism. nih.govacs.org In the context of drug resistance, MD simulations combined with machine learning techniques have been used to analyze trajectories of Darunavir in complex with various HIV-1 protease variants. acs.org This integrative approach helps to dissect complex mutational patterns and provides detailed insights into changes in protein structure, hydrogen bonding, and protein-ligand contacts that contribute to resistance. acs.org

Analysis of Conformational Changes in HIV-1 Protease (e.g., Flap Opening/Closing, Dimerization)

The conformational flexibility of HIV-1 protease, particularly the movement of its flap regions, is critical for its function and its interaction with inhibitors. nih.gov MD simulations have been instrumental in characterizing these conformational changes. The protease exists in a dynamic equilibrium between closed, semi-open, and open states. nih.govfrontiersin.org The binding of an effective inhibitor like Darunavir typically stabilizes the closed conformation. nih.govacs.org

However, mutations can alter these dynamics. Studies on drug-resistant protease variants have shown that mutations can increase the flexibility of the flap tips. nih.govfrontiersin.orgresearchgate.net This increased flexibility can lead to a shift from a closed to a semi-open conformation, which facilitates the disassociation of Darunavir from the active site. nih.govfrontiersin.orgresearchgate.net For example, a unique "curling" conformation of the flap regions was observed in a highly Darunavir-resistant protease, which was shown by MD simulations to alter flap dynamics and likely influence Darunavir binding. frontiersin.org The stability of the HIV-1 protease dimer is also crucial for its activity, and MD simulations can provide insights into how mutations and ligand binding affect this dimerization.

Quantum-Mechanical (QM) Calculations

Quantum-mechanical (QM) calculations offer a higher level of theory to investigate the electronic interactions that govern ligand binding. These methods are particularly useful for understanding the subtle energetic details of inhibitor-protease interactions. rsc.org

Application of Fragment Molecular Orbital (FMO) Method for Interaction Analysis

The Fragment Molecular Orbital (FMO) method is a powerful QM-based approach that allows for high-precision calculation of interaction energies between a ligand and individual amino acid residues of a protein. chemrxiv.orgnih.gov This method has been applied to study the interaction of Darunavir and its analogs with HIV-1 protease. nih.gov By decomposing the total interaction energy into contributions from individual fragments (amino acids), the FMO method can pinpoint the key residues responsible for binding affinity. nih.govchemrxiv.org

FMO-guided studies have been used to design novel Darunavir analogs with potentially improved binding characteristics. nih.gov For example, by identifying the specific interactions that are crucial for binding, researchers can rationally modify the inhibitor's structure to enhance these interactions or to overcome the effects of resistance mutations. nih.gov This approach has led to the identification of several promising Darunavir analogs that show superior binding potential to both wild-type and mutant proteases in computational models. nih.gov

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. unas.ac.idresearchgate.net It is a cornerstone of structure-based drug design and is often used in virtual screening to identify potential new inhibitors from large compound libraries. nih.govchemrxiv.org

In the context of Darunavir, molecular docking has been used to validate computational models by comparing the predicted binding pose with experimentally determined crystal structures. unas.ac.id Docking studies have also been instrumental in understanding how Darunavir and other protease inhibitors interact with the active site of HIV-1 protease and how mutations can affect these interactions. unas.ac.idchemrxiv.org For instance, docking can reveal changes in hydrogen bonding networks and hydrophobic interactions caused by mutations. unas.ac.id

Virtual screening campaigns have utilized docking to identify novel compounds that could potentially inhibit HIV-1 protease, including drug-resistant variants. nih.gov These studies often start with a large database of chemical compounds and use docking algorithms to filter out molecules that are unlikely to bind to the target, thereby prioritizing a smaller, more manageable set of compounds for further experimental testing. nih.gov

Free Energy Calculations (e.g., Molecular Mechanics/Poisson-Boltzmann Surface Area - MM-PBSA, Thermodynamic Integration)

Free energy calculations provide a quantitative measure of the binding affinity between a ligand and a protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Thermodynamic Integration (TI) are computationally intensive but offer valuable insights into the thermodynamics of binding. acs.orgnih.gov

The MM-PBSA method has been used to estimate the binding free energy of Darunavir to both wild-type and mutant HIV-1 protease. nih.govacs.orgresearchgate.net These calculations have shown that resistance mutations can lead to a less favorable binding free energy, which is often driven by a penalty in the enthalpic component of binding. nih.govfrontiersin.orgresearchgate.net This enthalpic penalty can arise from the disruption of favorable interactions, such as hydrogen bonds and van der Waals contacts, between Darunavir and the protease active site. nih.govfrontiersin.orgresearchgate.netnih.gov

Thermodynamic Integration (TI) is a more rigorous but computationally expensive method for calculating relative binding free energies. researchgate.net TI calculations have been used to study the impact of specific mutations, such as I50V, on the binding affinity of Darunavir. acs.orgnih.gov These studies have confirmed that such mutations can weaken the binding of Darunavir and have quantified the energetic cost of resistance. acs.orgnih.gov The insights from these free energy calculations are crucial for understanding the molecular basis of drug resistance and for designing inhibitors that are less susceptible to the effects of mutations. acs.orgnih.govresearchgate.net

Computational MethodKey Application for DarunavirResearch Findings
Molecular Dynamics (MD) Simulations Elucidating protein-ligand binding dynamics and conformational changes in HIV-1 protease. nih.govfrontiersin.orgacs.orgRevealed the importance of a bridging water molecule for stable binding and identified alternative ligand entry pathways. Showed that resistance mutations can increase flap flexibility, leading to a semi-open conformation that facilitates drug dissociation. nih.govfrontiersin.orgnih.govacs.orgresearchgate.net
Quantum-Mechanical (QM) Calculations Analyzing detailed electronic interactions and guiding analog design. rsc.orgnih.govThe Fragment Molecular Orbital (FMO) method has been used to pinpoint key residue interactions and to design novel Darunavir analogs with potentially improved binding to wild-type and mutant proteases. nih.gov
Molecular Docking and Virtual Screening Predicting binding poses and identifying new potential inhibitors. unas.ac.idresearchgate.netnih.govValidated binding modes of Darunavir and used in virtual screening campaigns to identify novel compounds with the potential to inhibit drug-resistant HIV-1 protease variants. unas.ac.idnih.gov
Free Energy Calculations (MM-PBSA, TI) Quantifying binding affinities and the impact of resistance mutations. acs.orgnih.govresearchgate.netCalculated the binding free energy of Darunavir and demonstrated that resistance mutations often lead to a less favorable binding energy, primarily due to an enthalpic penalty from disrupted interactions. nih.govfrontiersin.orgresearchgate.netacs.orgnih.gov

Crystallography and Structure Elucidation of Protease-Inhibitor Complexes

The primary method for visualizing the interaction between darunavir and HIV-1 protease at an atomic resolution is X-ray crystallography. This powerful technique has provided a series of structural snapshots of darunavir nestled within the active site of the protease, revealing the intricate network of interactions that underpin its inhibitory power.

X-ray Crystal Structure Analysis of Darunavir-Bound HIV-1 Protease

Numerous crystal structures of darunavir in complex with both wild-type and drug-resistant mutant strains of HIV-1 protease have been determined and deposited in the Protein Data Bank (PDB). These studies have consistently shown darunavir binding as a homodimer in the enzyme's active site. The resolution of these structures is often very high, in some cases, such as the complex with the V32I mutant protease (PDB ID: 2HS1), reaching an ultra-high resolution of 0.84 Å. rcsb.orgnih.govnih.govnih.gov This level of detail allows for a precise mapping of atomic positions and the interactions between the inhibitor and the enzyme.

These crystallographic studies have been instrumental in revealing key structural features of the complex. For instance, the structure of a multi-drug resistant HIV-1 protease in complex with darunavir (PDB ID: 3TTP) highlighted a decrease in the number of hydrogen bonds and a looser fit of the inhibitor within the mutated enzyme, contributing to a less favorable enthalpy of binding. proteopedia.orgrcsb.org Conversely, the analysis of a wild-type protease complex (PDB ID: 4LL3) provides a baseline for understanding the optimal binding interactions. plos.orgresearchgate.net The crystallographic data from several key studies are summarized in the table below, illustrating the quality and nature of the structural information available.

PDB IDHIV-1 Protease VariantResolution (Å)R-Value WorkR-Value FreeSpace GroupReference
2HS1V32I Mutant0.840.1240.149P 21 21 21 rcsb.orgnih.gov
3TKWModel Precursor Complex1.550.1640.231P 21 21 2 pdbj.orgrcsb.orgpdbj.orgnih.gov
4LL3Wild-TypeNot specified in provided textNot specified in provided textNot specified in provided textNot specified in provided text plos.orgresearchgate.net
3TTPMultiresistant Mutant2.230.1970.265Not specified in provided text proteopedia.orgrcsb.org

Atomic-Level Understanding of Binding Modes and Interactions

The high-resolution crystal structures have provided an atomic-level blueprint of the binding mode of darunavir. A critical feature of darunavir's interaction is the extensive network of hydrogen bonds it forms with the backbone atoms of the HIV-1 protease active site. nih.gov This is a deliberate design feature that contributes to its high potency and genetic barrier to resistance, as mutations in the backbone are generally less tolerated by the virus.

The central hydroxyl group of darunavir forms crucial hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', in the active site. scholarsresearchlibrary.com The bis-tetrahydrofuran (bis-THF) moiety of darunavir is also pivotal, forming hydrogen bonds with the backbone amides of residues Asp29 and Asp30 in the S2 subsite. nih.govnih.gov Furthermore, the sulfonamide portion of darunavir engages in hydrogen bonding with the backbone atoms in the S2' subsite. nih.gov

In addition to direct hydrogen bonds, water-mediated interactions play a significant role in the binding of darunavir. scholarsresearchlibrary.com For instance, water molecules have been observed to bridge interactions between the inhibitor and the protease, such as with the flap residue Ile50. scholarsresearchlibrary.com The aniline (B41778) nitrogen of darunavir can form a water-mediated hydrogen bond with Asp30. scholarsresearchlibrary.com

Van der Waals interactions also contribute significantly to the binding affinity. The various moieties of darunavir make extensive hydrophobic contacts with the side chains of amino acid residues lining the active site cavity. acs.orgacs.org For example, in a resistant mutant, van der Waals contacts were observed between darunavir and residues such as Asn25, Ala28, Ile47, Gly48, Gly49, Ile50, Gly52, Phe53, Met54, Thr80, Pro81', Ile82, and Val84. acs.orgnih.gov The table below summarizes some of the key atomic interactions observed in crystallographic studies.

Darunavir MoietyInteracting Protease Residue(s)Type of InteractionObserved Distance (Å)Reference
Carbonyl oxygenAsp25 (Chain A), Asp25 (Chain B)Hydrogen Bond2.59 (A), 2.8 (B) scholarsresearchlibrary.com
Furan (B31954) ring oxygenAsp30 (Chain B)Hydrogen Bond3.42 scholarsresearchlibrary.com
Sulfonyl oxygenIle50 (Chain A), Ile50 (Chain B)Water-mediated Hydrogen BondNot specified in provided text scholarsresearchlibrary.com
Aniline nitrogenAsp30 (Chain A)Water-mediated Hydrogen BondNot specified in provided text scholarsresearchlibrary.com
VariousAsn25, Ala28, Ile47, Gly48, Gly49, Ile50, etc.van der Waals Contacts3.8 - 4.2 acs.orgnih.gov

Q & A

Q. How should pharmacokinetic (PK) studies of darunavir be designed to account for special populations, such as pregnant women?

Methodological Answer: PK studies in special populations require a semi-mechanistic population PK model integrating intensive sampling data. For pregnant women, nonlinear protein binding analysis must be incorporated using subsets of total and unbound darunavir concentrations. Simulations of AUC0-τ and Ctrough during the third trimester should assess therapeutic exposure probability against predefined targets . Key steps:

  • Collect plasma samples (e.g., 2601 samples from 85 women in a pregnancy/postpartum cohort).
  • Use nonlinear mixed-effects modeling (NONMEM) to account for covariate effects (e.g., pregnancy-induced metabolic changes).
  • Validate models via bootstrap or visual predictive checks.

Q. What methodologies are used to evaluate the emergence of darunavir resistance in clinical trials?

Methodological Answer: Resistance analysis involves genotypic/phenotypic testing of baseline and endpoint samples. For example, in the TITAN trial, emergent darunavir resistance-associated mutations (RAMs) were tracked using population sequencing. Key approaches:

  • Exclude patients with baseline darunavir RAMs to isolate emergent mutations (e.g., ODIN trial design) .
  • Compare mutation rates across dosing regimens (e.g., once-daily vs. twice-daily darunavir).
  • Use pooled analyses (e.g., POWER and DUET trials) to identify common mutations like V32I and I54L/M .

Q. How can researchers assess darunavir’s efficacy in protease inhibitor (PI)-naive versus PI-experienced patients?

Methodological Answer: Conduct stratified analyses of virological response rates (e.g., POWER 1/2 studies) and correlate PK exposure with HIV RNA suppression. In PI-naive patients, once-daily darunavir/ritonavir 800/100 mg showed comparable efficacy to 400/100 mg (78% vs. 74% response rates at week 24). For PI-experienced patients, exclude those with baseline RAMs and monitor for PK-PD discordance .

Advanced Research Questions

Q. How can conflicting data on darunavir-associated cardiovascular disease (CVD) risk be reconciled across clinical and real-world studies?

Methodological Answer: Apply multivariate regression to adjust for confounders (e.g., age, comorbidities, ritonavir dose). In Janssen-sponsored trials, twice-daily darunavir/ritonavir 600/100 mg had higher CVD event rates (9.21/1000 person-years) versus once-daily 800/100 mg (0.71/1000 person-years), likely due to advanced disease states in the former group . Use pharmacovigilance trend analyses (e.g., FAERS/VigiBase) to compare darunavir with first-generation PIs, noting declining CVD reporting rates post-2009 .

Q. What experimental frameworks are optimal for investigating darunavir’s binding affinity to mutant HIV-1 protease variants?

Methodological Answer: Employ structure-based drug design (SBDD) using X-ray crystallography to resolve darunavir-protease complexes. For example, analyze mutations like L76V or I50V through free-energy perturbation (FEP) calculations and molecular dynamics simulations. Validate findings with in vitro susceptibility assays (e.g., PhenoSense) to quantify fold changes in IC50 .

Q. How should researchers integrate real-world data (RWD) with clinical trial findings to predict long-term darunavir resistance?

Methodological Answer: Use longitudinal genotypic surveillance in cohorts with virological failure. In the ANRS 165 Darulight study, track PK parameters (AUC, Ctrough) and correlate with emergent RAMs. Apply machine learning to RWD (e.g., electronic health records) to identify risk factors (e.g., suboptimal adherence, baseline CD4+ counts) .

Q. What strategies are effective for optimizing darunavir analogues to overcome pre-existing resistance?

Methodological Answer: Combine fragment-based drug design (FBDD) with thermodynamic profiling. Modify the bis-tetrahydrofuranyl (bis-THF) moiety to enhance hydrogen bonding with protease active sites. Test analogues against panels of resistant HIV strains (e.g., NL4-3 variants with V32I, L33F) and assess cytotoxicity in primary lymphocytes .

Methodological Notes

  • Data Contradiction Resolution: For conflicting results (e.g., CVD risk), conduct meta-analyses stratified by dosing regimen, ritonavir exposure, and patient demographics .
  • Ethical Considerations: Ensure resistance surveillance programs include diverse populations to address global accessibility and regional resistance patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.